molecular formula C10H17NO2 B15345328 ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide CAS No. 473-37-0

ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide

Cat. No.: B15345328
CAS No.: 473-37-0
M. Wt: 183.25 g/mol
InChI Key: CXTOKLCLMGHMRU-UHFFFAOYSA-N
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Description

Ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide is a chemical compound characterized by the presence of an ethyl group, a hydroxyphenyl group, and a dimethylazanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide typically involves the reaction of ethylamine with 3-hydroxybenzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as methanesulfonic acid, and under reflux conditions in methanol. The resulting product is then treated with dimethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxyacetophenone.

    Reduction: Formation of 3-hydroxyphenylethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxy group plays a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide can be compared with other similar compounds, such as:

    3-hydroxyphenylethylamine: Similar structure but lacks the dimethylazanium group.

    3-hydroxybenzylamine: Similar structure but lacks the ethyl group.

    3-hydroxyphenylpropylamine: Similar structure but has a propyl group instead of an ethyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

473-37-0

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide

InChI

InChI=1S/C10H15NO.H2O/c1-4-11(2,3)9-6-5-7-10(12)8-9;/h5-8H,4H2,1-3H3;1H2

InChI Key

CXTOKLCLMGHMRU-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(C)C1=CC(=CC=C1)O.[OH-]

Origin of Product

United States

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